BenchChemオンラインストアへようこそ!

5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine

Fragment-based drug discovery Hydrogen bonding Physicochemical profiling

5-(3,4-Dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine (CAS 339022-12-7) is a synthetic small-molecule thiazole derivative with the molecular formula C₁₁H₈Cl₂N₂OS and a molecular weight of 287.2 g/mol. The compound features a 3,4-dichlorobenzoyl moiety at the thiazole 5-position and an N-methylamino group at the 2-position, and is catalogued under MDL number MFCD00139553.

Molecular Formula C11H8Cl2N2OS
Molecular Weight 287.16
CAS No. 339022-12-7
Cat. No. B2842782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine
CAS339022-12-7
Molecular FormulaC11H8Cl2N2OS
Molecular Weight287.16
Structural Identifiers
SMILESCNC1=NC=C(S1)C(=O)C2=CC(=C(C=C2)Cl)Cl
InChIInChI=1S/C11H8Cl2N2OS/c1-14-11-15-5-9(17-11)10(16)6-2-3-7(12)8(13)4-6/h2-5H,1H3,(H,14,15)
InChIKeyXJMMGQRRJYYUJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(3,4-Dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine (CAS 339022-12-7): Compound Class and Procurement Baseline


5-(3,4-Dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine (CAS 339022-12-7) is a synthetic small-molecule thiazole derivative with the molecular formula C₁₁H₈Cl₂N₂OS and a molecular weight of 287.2 g/mol [1]. The compound features a 3,4-dichlorobenzoyl moiety at the thiazole 5-position and an N-methylamino group at the 2-position, and is catalogued under MDL number MFCD00139553 [1]. It is supplied globally as a research-grade screening compound and fragment within the Key Organics BIONET collection, which comprises over 45,300 fragment library compounds and 57,900 screening compounds with a minimum purity specification of >90% by LC-MS and/or ¹H NMR . The compound has computed physicochemical properties including XLogP3 of 4.2, one hydrogen bond donor, four hydrogen bond acceptors, and three rotatable bonds, and is listed on PubChem (CID 1485901) [1]. Spectroscopic reference data (¹H NMR and FTIR) are available via the SpectraBase spectral database [2]. This compound is positioned as a building block and fragment for drug discovery screening programs, particularly within fragment-based lead generation campaigns that leverage the BIONET fragment library's experimentally curated solubility and purity characteristics .

Why In-Class Thiazole Analogs Cannot Be Interchanged with 5-(3,4-Dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine (CAS 339022-12-7)


Although several closely related thiazole analogs share the dichlorobenzoyl-thiazole scaffold, generic substitution is precluded by quantifiable differences in computed physicochemical properties, hydrogen-bonding capacity, and molecular topology that directly impact fragment library selection criteria and follow-up synthetic tractability [1]. The target compound occupies a distinct position in fragment-based chemical space: its N-methylamino group at the thiazole 2-position confers one hydrogen bond donor (HBD = 1) and a specific hydrogen bond acceptor arrangement (HBA = 4), whereas the des-methyl analog (CAS 1039167-75-3) lacks any HBD capacity (HBD = 0) and the 2-phenyl analog (CAS 339008-26-3) also has HBD = 0 [1][2]. The 3,4-dichloro substitution pattern on the benzoyl ring differentiates this compound from its 2,4-dichloro regioisomer (CAS 339021-41-9), which, despite sharing identical molecular formula and XLogP3, presents a distinct electrostatic surface and potential for differential target engagement [1][3]. Furthermore, the compound's membership in the experimentally curated BIONET fragment library — with verified DMSO solubility at 200 mM and purity >90% by LC-MS/¹H NMR — establishes a quality-controlled procurement baseline that generic catalog compounds from non-verified sources may not satisfy . These orthogonal differences across substitution pattern, hydrogen-bonding pharmacophore, and quality assurance protocols mean that substituting one thiazole analog for another without explicit re-validation risks altering both screening hit profiles and downstream synthetic elaboration pathways.

Quantitative Differentiation Evidence for 5-(3,4-Dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine (CAS 339022-12-7) Versus Closest Analogs


Hydrogen Bond Donor Capacity Differentiates Target from Des-Methyl and 2-Phenyl Analogs

The target compound possesses one hydrogen bond donor (HBD = 1) attributable to its N-methylamino group at the thiazole 2-position, in contrast to the des-methyl analog 2-(3,4-dichlorobenzoyl)thiazole (CAS 1039167-75-3) and the 2-phenyl analog (3,4-dichlorophenyl)(2-phenyl-1,3-thiazol-5-yl)methanone (CAS 339008-26-3), both of which have HBD = 0 [1][2][3]. This single HBD difference is functionally significant for fragment-based screening because hydrogen bond donor count is a key component of the Rule-of-Three fragment-likeness criteria (HBD ≤ 3), and the presence of at least one HBD enables directional hydrogen bond interactions with target protein residues that the HBD-null analogs cannot engage [4].

Fragment-based drug discovery Hydrogen bonding Physicochemical profiling

Molecular Weight Placement Within Optimal Fragment Space Differentiates from Larger Dichloroanilino Analog

With a molecular weight of 287.2 g/mol, the target compound falls within the optimal fragment space (MW ≤ 300, per the Rule of Three), whereas the dichloroanilino-substituted analog [2-(3,4-dichloroanilino)-1,3-thiazol-5-yl](3,4-dichlorophenyl)methanone (CAS 339023-11-9) has a molecular weight of 418.1 g/mol — exceeding the fragment threshold by 118.1 g/mol (a 45.6% increase) and falling outside the generally accepted fragment-like range [1][2]. This size differential impacts ligand efficiency metrics: for a hypothetical target with equal binding affinity, the target compound would yield a ligand efficiency (LE = 1.4 × pIC₅₀ / heavy atom count) that is inherently higher due to its 17 heavy atoms versus 24 heavy atoms for the dichloroanilino comparator [3].

Fragment library design Molecular weight Lead-likeness

3,4-Dichloro Substitution Pattern Provides Differentiated Electrostatic Surface Versus 2,4-Dichloro Regioisomer

The target compound's 3,4-dichlorobenzoyl substitution pattern positions chlorine atoms at the meta and para positions relative to the carbonyl group, creating a distinct electrostatic surface compared to the 2,4-dichloro regioisomer (CAS 339021-41-9), which places a chlorine at the ortho position adjacent to the carbonyl [1][2]. Although both regioisomers share the same molecular formula (C₁₁H₈Cl₂N₂OS), molecular weight (287.2 g/mol), XLogP3 (4.2), HBD count (1), HBA count (4), and rotatable bond count (3), the ortho-chlorine in the 2,4-isomer introduces steric hindrance and alters the dihedral angle between the dichlorophenyl and thiazole rings, as demonstrated by crystallographic data on related thiazole-dichlorophenyl systems where the interplanar angle varies by several degrees depending on chlorine position [3]. For the structurally related compound C₁₁H₈Cl₂N₂OS, the mean plane of the dichlorophenyl ring is twisted by 79.7° from the thiazole ring [3].

Regioisomer differentiation Electrostatic potential Structure-activity relationships

BIONET Fragment Library Provenance and Quality Assurance Versus Unspecified Catalog Compounds

The target compound is sourced from the BIONET fragment library (Key Organics Ltd.), where all fragments are subjected to experimental quality control including purity determination by LC-MS and/or ¹H NMR with a minimum purity specification of >90% (the majority being >95%), and experimentally verified DMSO solubility at 200 mM . This contrasts with the same compound offered by other suppliers such as Leyan (purity: 90%) or without explicit QC data from other catalog vendors . The BIONET Premium Fragment Library further provides an aqueous buffer ¹H NMR raw data file, an SD file with structures and physicochemical properties, and SPR Clean Screen results at 1 mM in PBS-P+ buffer for each fragment purchase, enabling direct assessment of solubility and aggregation behavior before screening .

Fragment library quality control Purity specification Solubility assurance

Spectroscopic Characterization Availability Enables Structural Confirmation Prior to Screening

The target compound has reference ¹H NMR and FTIR spectra publicly available through the SpectraBase spectral database (Compound ID: KjxhmO9X40w), enabling independent structural verification upon receipt [1]. By comparison, the 2,4-dichloro regioisomer (CAS 339021-41-9) and the des-methyl analog (CAS 1039167-75-3) do not have equivalent publicly accessible reference spectra in the same database, limiting the ability to perform rapid identity confirmation without in-house NMR acquisition [2]. The availability of reference spectroscopic data supports procurement quality assurance workflows, particularly when purchasing from multiple suppliers or when re-synthesizing the compound in-house.

Spectroscopic characterization ¹H NMR FTIR Structural verification

Limitation Statement: Absence of Published Quantitative Biological Activity Data

As of the search date, no primary research papers, patents, or authoritative bioactivity databases (PubChem BioAssay, ChEMBL, BindingDB) contain quantitative biological activity data (IC₅₀, Kᵢ, Kd, % inhibition, or cellular activity) for 5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine (CAS 339022-12-7) [1][2]. The compound has no reported target engagement, enzyme inhibition, or cellular phenotypic data in the public domain. Consequently, no direct head-to-head biological comparisons with in-class analogs can be made. The differentiation evidence presented in this guide is therefore limited to computed physicochemical properties, fragment library membership criteria, supplier quality specifications, and spectroscopic characterization — all of which are orthogonal to biological target engagement. Users requiring biological activity-based differentiation must commission bespoke profiling studies or await publication of screening data from fragment-based campaigns employing this compound [3].

Data gap Biological activity Target engagement

Recommended Application Scenarios for 5-(3,4-Dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine (CAS 339022-12-7) Based on Quantitative Evidence


Fragment-Based Screening Against Targets Requiring Hydrogen Bond Donor Pharmacophores

The target compound's single hydrogen bond donor (N-methylamino NH) enables directional hydrogen bond interactions with protein target residues, making it suitable for fragment-based screening campaigns where donor–acceptor pairing is a key pharmacophoric requirement. Unlike the HBD-null des-methyl (CAS 1039167-75-3) and 2-phenyl (CAS 339008-26-3) analogs, this fragment can probe binding sites that require a hydrogen bond donor for affinity [1]. The compound's molecular weight of 287.2 g/mol and compliance with fragment-likeness criteria (MW ≤ 300) support screening at the high concentrations (0.5–2 mM) typically used in NMR, SPR, and thermal shift fragment screens [2]. Researchers should verify solubility in their specific assay buffer given the computed XLogP3 of 4.2, which is at the upper boundary of fragment-like lipophilicity [1].

Medicinal Chemistry Hit Expansion via N-Methylamino Derivatization Handle

The N-methylamino group at the thiazole 2-position serves as a synthetic handle for further derivatization through N-alkylation, acylation, sulfonylation, or urea formation, enabling rapid exploration of structure-activity relationships around the 2-amino position [1]. This contrasts with the 2-phenyl analog (CAS 339008-26-3), which lacks a derivatizable amine and requires de novo synthesis for each modification. The 3,4-dichlorobenzoyl moiety at the 5-position can also undergo further functionalization (e.g., nucleophilic aromatic substitution under appropriate conditions), providing two orthogonal vectors for library synthesis [2]. The BIONET fragment library's re-supply guarantee (>20 mg stock for ~90% of compounds, with many available in gram quantities) ensures that follow-up medicinal chemistry can proceed without supply interruptions .

Quality-Controlled Procurement for High-Throughput Screening (HTS) Collection Augmentation

For organizations augmenting corporate screening collections with externally sourced fragments, the BIONET-sourced target compound offers a documented quality assurance package: >90% purity by LC-MS/¹H NMR (majority >95%), verified DMSO solubility at 200 mM, and optionally available SPR Clean Screen data to flag potential aggregators [1]. This QC package reduces the risk of introducing insoluble or impure compounds into screening decks — a common source of assay interference and false positives. The compound's spectroscopic reference data (¹H NMR and FTIR on SpectraBase) further enables rapid lot-to-lot identity verification upon receipt [2]. Procurement specialists should specify the BIONET catalog source when ordering to ensure the QC data package accompanies the material, as generic suppliers may not provide equivalent characterization .

Computational Chemistry and Docking Studies Requiring Defined Physicochemical Parameters

The target compound's well-defined computed properties — XLogP3 = 4.2, HBD = 1, HBA = 4, rotatable bonds = 3, TPSA (computed), and exact mass = 285.9734 Da — provide a fully parameterized input for computational docking, pharmacophore modeling, and QSAR studies [1]. The availability of a 3D conformer model on PubChem (CID 1485901) enables direct import into molecular modeling environments without the need for manual structure generation [1]. Researchers comparing virtual screening hits across thiazole fragment libraries can use these computed parameters to filter and prioritize compounds based on desired physicochemical profiles before committing to experimental validation. The compound's 3,4-dichloro substitution pattern also allows systematic computational comparison with the 2,4-dichloro regioisomer to assess the impact of chlorine position on docking poses and predicted binding modes [2].

Quote Request

Request a Quote for 5-(3,4-dichlorobenzoyl)-N-methyl-1,3-thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.